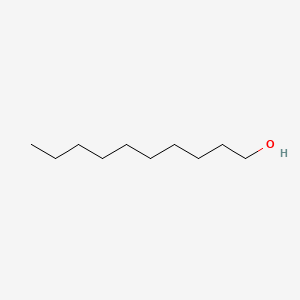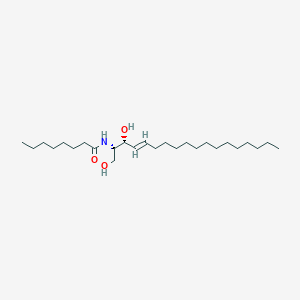
カンプトテシンナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
カンプトテシンナトリウムは、中国の樹木であるカンプトテカ・アキュミナータから単離されたキノリンアルカロイドであるカンプトテシンの水溶性誘導体です。 カンプトテシンは、DNA複製と転写に不可欠な酵素であるDNAトポイソメラーゼIを阻害する能力により、強力な抗癌特性で知られています .
科学的研究の応用
Sodium Camptothecin has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential anticancer properties.
Biology: Studied for its effects on cellular processes, including DNA replication and transcription.
Medicine: Investigated for its potential use in cancer therapy, particularly for its ability to inhibit DNA topoisomerase I.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery
作用機序
カンプトテシンナトリウムは、酵素DNAトポイソメラーゼIを阻害することで効果を発揮します。この酵素は、複製と転写中のDNAのらせん状のストレスを軽減する役割を担っています。カンプトテシンナトリウムは、DNAとトポイソメラーゼIの複合体を安定化させることで、DNA鎖の再結合を阻止し、DNA損傷とアポトーシス(プログラムされた細胞死)につながります。 主な分子標的は、DNA-トポイソメラーゼI複合体であり、関与する経路は、主にDNA損傷応答とアポトーシスに関連しています .
類似化合物:
トポテカン: 癌治療に使用されるカンプトテシンの水溶性誘導体。
イリノテカン: 強力な抗癌活性を有するカンプトテシンの別の誘導体。
ベロテカン: 化学療法で使用されるカンプトテシンの半合成誘導体
比較: カンプトテシンナトリウムは、水溶性であるため、カンプトテシンと比較してバイオアベイラビリティが向上しています。これは、トポテカンやイリノテカンなどの他のカンプトテシン誘導体と同じ作用機序を共有しています。 主な違いは、溶解性、薬物動態、および特定の臨床応用にあります .
生化学分析
Biochemical Properties
Sodium camptothecin, like other camptothecins, exhibits a unique mechanism of action involving the inhibition of topoisomerase I . Topoisomerase I is a nuclear enzyme that reduces the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA . Sodium camptothecin binds to the topoisomerase I and DNA complex, stabilizing it and preventing DNA re-ligation, which results in DNA damage and ultimately apoptosis .
Cellular Effects
Sodium camptothecin has a significant impact on various types of cells and cellular processes. Its primary effect is the induction of DNA damage, which leads to apoptosis . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of sodium camptothecin involves its binding to the topoisomerase I and DNA complex . This results in a ternary complex that stabilizes the complex and prevents DNA re-ligation . This causes DNA damage, which results in apoptosis .
Temporal Effects in Laboratory Settings
The effects of sodium camptothecin can change over time in laboratory settings. For instance, the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies can vary .
Dosage Effects in Animal Models
The effects of sodium camptothecin can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Camptothecin and its derivatives are known to have a unique intracellular target, topoisomerase I .
Subcellular Localization
Given its mechanism of action involving the inhibition of topoisomerase I, it is likely that sodium camptothecin localizes to the nucleus where topoisomerase I is found .
準備方法
合成経路と反応条件: カンプトテシンナトリウムの合成には、カンプトテシンをナトリウム塩に変換することが含まれます。このプロセスには通常、次の手順が含まれます。
カンプトテシンの単離: カンプトテシンは、カンプトテカ・アキュミナータの樹皮と茎から抽出されます。
カンプトテシンナトリウムへの変換: 単離されたカンプトテシンは、水酸化ナトリウム溶液と反応させてカンプトテシンナトリウムを形成します。
工業生産方法: カンプトテシンナトリウムの工業生産は、同様の手順を大規模に行います。このプロセスには、次のものが含まれます。
抽出: 植物源からのカンプトテシンを大規模に抽出します。
精製: 抽出されたカンプトテシンを精製して不純物を除去します。
化学反応の分析
反応の種類: カンプトテシンナトリウムは、さまざまな化学反応を起こします。その中には、次のようなものがあります。
酸化: カンプトテシンナトリウムは、酸化されてさまざまな誘導体を形成することができます。
還元: 還元反応はカンプトテシンナトリウムの構造を改変し、生物学的活性を変化させる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、化学的および生物学的特性が変化したカンプトテシンナトリウムのさまざまな誘導体が含まれます .
4. 科学研究への応用
カンプトテシンナトリウムは、次のような幅広い科学研究への応用があります。
化学: 潜在的な抗癌特性を持つさまざまな誘導体の合成の出発物質として使用されます。
生物学: DNA複製と転写を含む細胞プロセスへの影響について研究されています。
医学: 特にDNAトポイソメラーゼIを阻害する能力により、癌治療への潜在的な使用について調査されています。
類似化合物との比較
Topotecan: A water-soluble derivative of Camptothecin used in cancer therapy.
Irinotecan: Another derivative of Camptothecin with potent anticancer activity.
Belotecan: A semi-synthetic derivative of Camptothecin used in chemotherapy
Comparison: Sodium Camptothecin is unique due to its water solubility, which enhances its bioavailability compared to Camptothecin. it shares the same mechanism of action as other Camptothecin derivatives, such as Topotecan and Irinotecan. The primary difference lies in their solubility, pharmacokinetics, and specific clinical applications .
特性
CAS番号 |
25387-67-1 |
|---|---|
分子式 |
C20H15N2NaO4 |
分子量 |
370.3 g/mol |
IUPAC名 |
sodium;(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-olate |
InChI |
InChI=1S/C20H15N2O4.Na/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24;/h3-8H,2,9-10H2,1H3;/q-1;+1/t20-;/m0./s1 |
InChIキー |
HVGXXVCXEMRSLD-BDQAORGHSA-N |
SMILES |
CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)[O-].[Na+] |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)[O-].[Na+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
20(S)-Camptothecin sodium salt, AI3-62931, Camptothecine sodium, Camptothecin, sodium salt, Camptothecin sodium, NSC-100880, Sodium camptothecin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


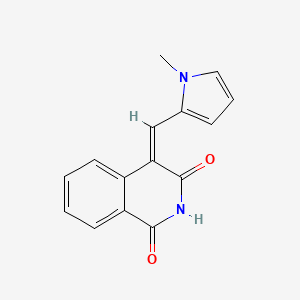
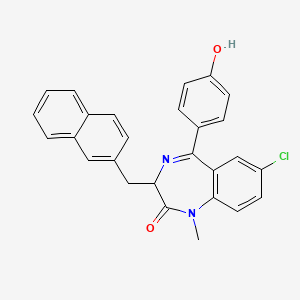
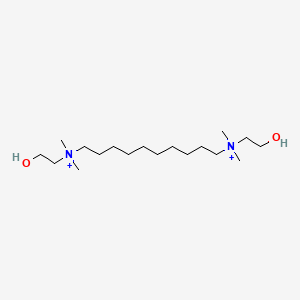
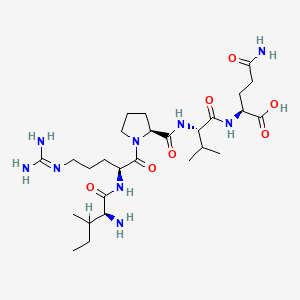
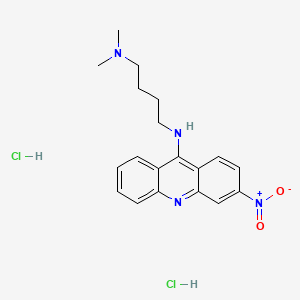
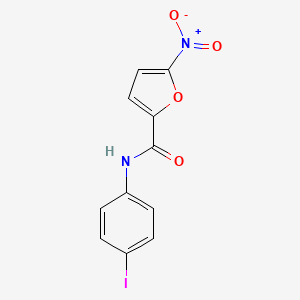

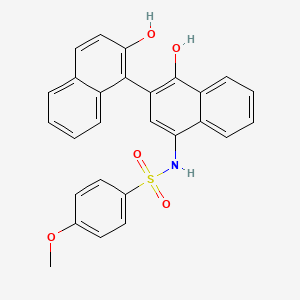
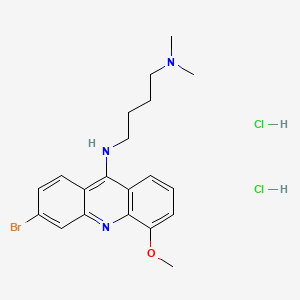

![2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide](/img/structure/B1668184.png)

